molecular formula C10H12N4S B14643193 N'-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide CAS No. 51750-15-3

N'-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide

Cat. No.: B14643193
CAS No.: 51750-15-3
M. Wt: 220.30 g/mol
InChI Key: WJDSEMSMACPLTP-UHFFFAOYSA-N
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Description

N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide is a hydrazide derivative known for its potential applications in various fields, including corrosion inhibition and organic synthesis. This compound features a phenylprop-2-en-1-ylidene group attached to a hydrazinecarbothiohydrazide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide typically involves the reaction of cinnamaldehyde with thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions to yield the desired product . The process can be summarized as follows:

    Reactants: Cinnamaldehyde and thiosemicarbazide.

    Solvent: Ethanol.

    Conditions: Reflux.

Industrial Production Methods

While specific industrial production methods for N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenylprop-2-en-1-ylidene group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide involves its interaction with molecular targets through various pathways:

    Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.

    Biological Activity: The compound’s hydrazine and thiohydrazide groups interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

51750-15-3

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

1-amino-3-(cinnamylideneamino)thiourea

InChI

InChI=1S/C10H12N4S/c11-13-10(15)14-12-8-4-7-9-5-2-1-3-6-9/h1-8H,11H2,(H2,13,14,15)

InChI Key

WJDSEMSMACPLTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=S)NN

Origin of Product

United States

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